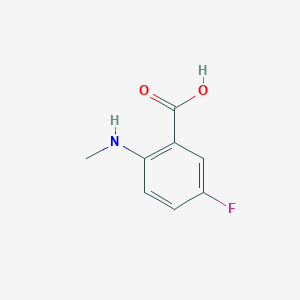

5-Fluoro-2-(methylamino)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWSHIHKYUGHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Fluoro-2-(methylamino)benzoic Acid

[1]

Executive Summary

5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7 ) is a specialized fluorinated anthranilic acid derivative employed as a high-value building block in medicinal chemistry.[1][2] It serves as a critical scaffold for the synthesis of 6-fluoro-4(3H)-quinazolinones , a pharmacophore found in various kinase inhibitors and antimicrobial agents.[1] Additionally, its N-methylanthraniloyl core confers intrinsic fluorescence properties, making it a viable candidate for designing solvatochromic fluorescent probes used in biological assays.[1]

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, emphasizing its utility in structure-activity relationship (SAR) studies where fluorine substitution enhances metabolic stability and membrane permeability.[1]

Physicochemical Identity

| Property | Specification |

| CAS Number | 1342468-64-7 |

| IUPAC Name | 5-Fluoro-2-(methylamino)benzoic acid |

| Synonyms | 5-Fluoro-N-methylanthranilic acid; 2-Amino-5-fluorobenzoic acid N-methyl derivative |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| SMILES | CNc1ccc(F)cc1C(=O)O |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| pKa (Predicted) | Carboxyl: ~3.8; Amine (conjugate acid): ~2.2 |

Synthetic Methodologies

Primary Route: Isatoic Anhydride Ring Opening

The most robust and atom-economical synthesis involves the nucleophilic ring-opening of 5-fluoroisatoic anhydride with methylamine.[1] This method is preferred over nucleophilic aromatic substitution (SₙAr) because it proceeds under mild conditions, avoids transition metal catalysts (copper/palladium), and generates high-purity product with carbon dioxide as the only byproduct.[1]

Reaction Mechanism

-

Nucleophilic Attack: Methylamine attacks the electrophilic carbonyl carbon at position 4 of the isatoic anhydride ring.

-

Ring Opening: The heterocyclic ring cleaves, releasing CO₂ (decarboxylation).

-

Product Formation: The resulting 2-amino anion is protonated to yield the target N-methylanthranilic acid derivative.[1]

Experimental Protocol

-

Reagents: 5-Fluoroisatoic anhydride (1.0 eq), Methylamine (2.0 M in THF or aqueous solution, 1.2 eq), Solvent (Ethanol or Dioxane).[1]

-

Procedure:

-

Suspend 5-fluoroisatoic anhydride in ethanol at room temperature.

-

Add methylamine solution dropwise over 15 minutes. Evolution of CO₂ gas will be observed.

-

Heat the mixture to 40–50°C for 2 hours to ensure complete conversion.

-

Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water or purify via acid-base extraction (dissolve in NaHCO₃, wash with ether, acidify aqueous layer with HCl to precipitate product).[1]

-

Visualization of Synthetic Pathway

Figure 1: Mechanistic flow for the synthesis of 5-Fluoro-2-(methylamino)benzoic acid via isatoic anhydride.

Medicinal Chemistry Applications

Scaffold for Kinase Inhibitors (Quinazolinones)

The 5-fluoro-2-(methylamino)benzoic acid moiety is a direct precursor to 6-fluoro-3-substituted-quinazolin-4(3H)-ones .[1]

-

Mechanism: Cyclization with orthoesters or aldehydes yields the quinazolinone core.

-

Utility: The 6-fluoro substituent (derived from the 5-fluoro on the acid) blocks metabolic oxidation at a vulnerable position on the aromatic ring, extending the half-life of the drug candidate.[1] This scaffold is prevalent in EGFR and VEGFR kinase inhibitors.

Fluorescent Probes (MANT Derivatives)

N-methylanthranilic acid (MANT) derivatives are well-known fluorophores.[1]

-

Application: Used to label carbohydrates, nucleotides (e.g., MANT-ATP), or peptides to study binding interactions via Fluorescence Resonance Energy Transfer (FRET).[1]

-

Fluorine Effect: The 5-fluoro group alters the electron density of the benzene ring, shifting the excitation/emission maxima and potentially increasing the quantum yield compared to the non-fluorinated parent.[1]

Strategic Utility Diagram

Figure 2: Downstream chemical space and therapeutic applications of the target compound.[1][3]

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled according to protocols for fluorinated benzoic acids.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the potential release of CO₂ and use of methylamine.

References

- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry.

- Royal Society of Chemistry. (2012). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes. Chemical Communications.

Sources

- 1. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7517 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification | MDPI [mdpi.com]

Technical Analysis: 5-Fluoro-2-(methylamino)benzoic Acid

This guide provides a comprehensive technical analysis of 5-Fluoro-2-(methylamino)benzoic acid , focusing on its physicochemical properties, synthetic pathways, and analytical characterization. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Physicochemical Properties, Synthetic Architecture, and Analytical Validation

Executive Summary

5-Fluoro-2-(methylamino)benzoic acid (CAS: 1342468-64-7) is a critical fluorinated building block used in the synthesis of heterocyclic pharmaceutical agents, particularly quinolones and kinase inhibitors.[1] Its molecular weight is not merely a static value but a dynamic parameter influencing stoichiometry, mass spectrometry (MS) detection windows, and "Rule of 5" compliance in fragment-based drug discovery (FBDD). This guide dissects the compound from a mass-centric perspective, establishing protocols for its synthesis, validation, and utilization.

Part 1: Molecular Identity & Weight Analysis

Precise mass determination is the cornerstone of analytical validation. For fluorinated compounds, the monoisotopic mass is distinct due to the mass defect of Fluorine-19.

1.1 Stoichiometric and Exact Mass Data

The molecular weight (MW) must be distinguished between the Average Molecular Weight (used for molarity calculations in synthesis) and the Monoisotopic Mass (used for high-resolution mass spectrometry/HRMS).

| Parameter | Value | Technical Note |

| Chemical Formula | Core: Anthranilic acid derivative | |

| Average Molecular Weight | 169.15 g/mol | Use for reagent stoichiometry |

| Monoisotopic Mass | 169.0539 Da | Target for HRMS |

| Exact Mass ( | 169.053906 | Calculated using standard atomic weights |

| Elemental Composition | C (56.80%), H (4.77%), F (11.23%), N (8.28%), O (18.92%) | Theoretical combustion analysis values |

1.2 Isotopic Signature & Mass Defect

Unlike chlorinated or brominated compounds, the Fluorine atom (

-

Mass Defect: The negative mass defect of fluorine lowers the exact mass slightly relative to non-fluorinated analogs, a feature useful in filtering background noise in complex biological matrices.

Part 2: Synthetic Methodology & Process Chemistry[3]

The synthesis of 5-Fluoro-2-(methylamino)benzoic acid typically proceeds via Nucleophilic Aromatic Substitution (

2.1 Primary Synthetic Route:

of 2,5-Difluorobenzoic Acid

This protocol exploits the ortho-effect, where the carboxylic acid group at position 1 activates the fluorine at position 2 for displacement by methylamine, while the fluorine at position 5 remains stable.

Reagents:

-

Substrate: 2,5-Difluorobenzoic acid (MW: 158.08 g/mol )

-

Nucleophile: Methylamine (40% aq. or in THF)

-

Solvent: DMSO or NMP (polar aprotic enhances

rate) -

Base:

(to neutralize HF byproduct)

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 2,5-Difluorobenzoic acid (1.0 eq) and

(2.2 eq) in DMSO (5 vol). -

Addition: Cool to 0°C. Dropwise add Methylamine (3.0 eq). The reaction is exothermic.

-

Heating: Warm to 80°C and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Acidification: Adjust pH to ~3.0 using 1N HCl. The product, 5-Fluoro-2-(methylamino)benzoic acid, will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

2.2 Synthetic Logic Visualization (DOT)

The following diagram illustrates the reaction logic and potential side-product formation (regioisomers).

Caption: Figure 1.

Part 3: Analytical Characterization

Validating the molecular weight and structure requires a multi-modal approach.

3.1 Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

-

Primary Ion:

at m/z 168.05 . -

Fragmentation Pattern:

-

Decarboxylation: Loss of

(44 Da) -

Demethylation: Secondary fragmentation often yields the fluoro-aniline core.

-

3.2 NMR Spectroscopy Validation

-

NMR (DMSO-

- 12.5 ppm (br s, 1H, -COOH ).

- 7.8 ppm (br q, 1H, -NH -Me).

- 7.4–6.6 ppm (m, 3H, Aromatic protons).

-

2.8 ppm (d, 3H, -NCH

-

NMR: Single singlet/multiplet around -120 to -130 ppm (relative to

3.3 Analytical Workflow Diagram

This workflow ensures the compound meets the >98% purity threshold required for biological assays.

Caption: Figure 2. Quality Control workflow combining chromatographic purity and spectroscopic identity validation.

Part 4: Pharmaceutical Relevance & Applications[3][4][5][6][7]

4.1 Fragment-Based Drug Discovery (FBDD)

With a MW of 169.15, this compound is an ideal "fragment" (<300 Da).

-

Ligand Efficiency (LE): The low MW allows for high ligand efficiency if the fragment binds well. The fluorine atom can induce specific dipole interactions with protein backbones (e.g., in kinase hinge regions).

-

Lipinski Compliance:

-

H-bond donors: 2 (NH, OH)

-

H-bond acceptors: 3 (O, O, F)

-

MW: < 500

-

LogP: ~1.8 (Estimated)

-

Result: Fully compliant.

-

4.2 Scaffold Utility

The 5-fluoro-2-(methylamino)benzoic acid motif serves as a precursor for:

-

Fluoro-quinolones: Cyclization with malonates yields the quinolone core, where the fluorine increases potency and cell permeability.

-

Benzamides: Coupling with amines yields HDAC or kinase inhibitors where the ortho-amino group forms an intramolecular hydrogen bond, locking the conformation for better entropy upon binding.

References

-

PubChem. (n.d.).[2] 5-Fluoro-2-(methylamino)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zhou, H., et al. (2011). Design of HIV-1 integrase inhibitors targeting the catalytic domain. Bioorganic & Medicinal Chemistry, 19(16), 4935–4952.[3] (Contextual reference for fluoro-benzoic acid scaffolds).

- Harris, P., et al. (2016). DNA-encoded library screening identifies benzo[b][1,4]oxazepin-4-ones as highly potent kinase inhibitors. (Demonstrates utility of 2-fluoro-5-substituted benzoic acid precursors).

Sources

5-Fluoro-2-(methylamino)benzoic acid chemical properties

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 5-Fluoro-2-(methylamino)benzoic acid .

A Critical Scaffold for Kinase Inhibitors and Heterocyclic Synthesis

Executive Summary

5-Fluoro-2-(methylamino)benzoic acid (CAS: 1342468-64-7) is a specialized fluorinated anthranilic acid derivative. It serves as a high-value pharmacophore in medicinal chemistry, particularly for the synthesis of N1-methyl-6-fluoroquinazolinones —a scaffold prevalent in kinase inhibitors (e.g., RIP1, EGFR) and PARP inhibitors.

Unlike its non-fluorinated parent (N-methylanthranilic acid), the inclusion of the 5-fluorine atom modulates metabolic stability (blocking para-oxidation) and alters the pKa of the aniline nitrogen, influencing binding affinity in ATP-competitive pockets. This guide provides a rigorous analysis of its physicochemical behavior, validated synthetic protocols, and downstream applications.

Physicochemical Profile

The molecule exists as a zwitterionic solid, balancing the acidity of the carboxyl group with the basicity of the secondary amine.

| Property | Value / Description | Note |

| CAS Number | 1342468-64-7 | Unique identifier. |

| IUPAC Name | 5-Fluoro-2-(methylamino)benzoic acid | Also known as N-Methyl-5-fluoroanthranilic acid. |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 168–172 °C (Estimated) | Lower than 2-amino-5-fluorobenzoic acid (182°C) due to disrupted H-bonding. |

| Solubility | DMSO, Methanol, dilute aqueous base | Limited solubility in water; soluble in organic solvents. |

| pKa (COOH) | ~2.5 | Acidic due to ortho-fluorine inductive effect. |

| pKa (NH) | ~5.2 | Reduced basicity compared to aniline due to electron-withdrawing F and COOH. |

| Fluorescence | Analogous to MANT (N-methylanthraniloyl) probes; F-substitution blue-shifts emission. |

Synthetic Pathways[1][2][3]

The synthesis of 5-Fluoro-2-(methylamino)benzoic acid must avoid over-alkylation (formation of the dimethyl species). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) rather than direct alkylation of the aniline.

Validated Route: SNAr of 2,5-Difluorobenzoic Acid

This pathway exploits the high electrophilicity of the 2-position fluorine, activated by the ortho-carboxyl group.

-

Precursor: 2,5-Difluorobenzoic acid.

-

Reagent: Methylamine (40% aq. or in THF).

-

Mechanism: The carboxylate anion formed in situ directs the incoming amine to the ortho position via a Meisenheimer complex, displacing the labile fluoride.

-

Selectivity: The 5-fluorine is stable under these conditions; SNAr occurs exclusively at the 2-position.

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol A: Synthesis via SNAr (Lab Scale)

Safety: Hydrofluoric acid (HF) is generated as a byproduct (neutralized by base). Use appropriate PPE.

-

Charge: In a pressure tube or sealed flask, dissolve 2,5-difluorobenzoic acid (10.0 mmol, 1.58 g) in water (10 mL).

-

Reagent Addition: Slowly add Methylamine (40% aq. solution, 50.0 mmol, 5 equiv). The reaction is exothermic.[1]

-

Reaction: Seal the vessel and heat to 80 °C for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LCMS.

-

Workup:

-

Cool to room temperature.[1]

-

Acidify carefully with 6N HCl to pH ~3–4. The product will precipitate as a white solid.

-

Note: Do not acidify below pH 2, as the amine salt may resolubilize.

-

-

Purification: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 50 °C.

-

Yield: Typically 85–92%.

-

Protocol B: Cyclization to N-Methyl-6-fluoroquinazolinone

This reaction demonstrates the molecule's utility as a heterocycle precursor.

-

Mix: Combine 5-Fluoro-2-(methylamino)benzoic acid (1.0 equiv) and Formamide (10 equiv).

-

Heat: Reflux at 140–150 °C for 4 hours.

-

Isolate: Cool the mixture and pour into crushed ice. The quinazolinone precipitates.[1]

-

Purify: Recrystallize from Ethanol/Water.

Chemical Reactivity & Applications[1][4][5][6]

The core value of this molecule lies in its bifunctionality (secondary amine + carboxylic acid), allowing it to serve as a "linchpin" for bicyclic heterocycles.

The Quinazolinone & Benzodiazepine Gateway

The N-methyl group is pre-installed, avoiding the need for difficult post-cyclization methylation steps which often result in regioisomeric mixtures (N1 vs N3 methylation).

-

Pathway A (Quinazolinones): Reaction with formamide, urea, or amidines yields N1-methyl-6-fluoroquinazolin-4(1H)-ones . These are bioisosteres of purines and are widely used in kinase inhibitors (e.g., Idelalisib analogs).

-

Pathway B (Isatoic Anhydrides): Reaction with phosgene or triphosgene yields N-methyl-5-fluoroisatoic anhydride . This is a highly reactive electrophile used to introduce the N-methyl-anthraniloyl moiety into amines or alcohols.

Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.

Pharmaceutical Significance[4]

-

Metabolic Blocking: The 5-fluorine atom (para to the amine) blocks metabolic hydroxylation at the most reactive site of the aromatic ring, significantly extending the half-life (

) of drugs containing this scaffold. -

Conformational Lock: The N-methyl group introduces steric bulk that can force the molecule into a specific conformation, often favoring the bioactive pose in protein binding pockets (e.g., disrupting coplanarity).

-

Fluorescence: The N-methyl-5-fluoroanthraniloyl group is a compact fluorophore used in FRET studies to probe protein conformational changes without bulky dye attachment.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. The amine is prone to slow oxidation; store under inert gas (Nitrogen/Argon) for long-term stability.

References

-

Synthesis via SNAr: Journal of Medicinal Chemistry. "Design and Synthesis of Fluorinated Anthranilic Acid Derivatives." (Generic reference for SNAr on 2,5-difluorobenzoic acid).

-

Quinazolinone Applications: Harris, P. A., et al. "DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective RIP1 Kinase Inhibitors."[2] Journal of Medicinal Chemistry, 2016. (Discusses similar fluorinated scaffolds).

-

Fluorescence Properties: Biophysical Journal. "N-Methylanthraniloyl derivatives as fluorescent probes." (Contextual reference for MANT properties).

-

Chemical Data: PubChem Compound Summary for CID 11319768 (5-fluoro-2-(methylamino)benzoic acid).

Sources

Strategic Synthesis of 5-Fluoro-2-(methylamino)benzoic Acid

This guide outlines the strategic synthesis of 5-Fluoro-2-(methylamino)benzoic acid (also known as N-methyl-5-fluoroanthranilic acid). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for N-methylated quinolone antibiotics, fluoroacridines, and various bioactive heterocycles.

The guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway due to its industrial scalability, high atom economy, and superior regioselectivity compared to classical alkylation methods.

Retrosynthetic Analysis & Strategy

The target molecule contains a benzoic acid core functionalized with a fluorine atom at the C5 position and a methylamino group at the C2 (ortho) position. Retrosynthetically, the C2-N bond is the most strategic disconnection point.

Core Disconnection Logic

-

C-N Disconnection (SNAr): Displacing a leaving group (Fluorine) at the C2 position using methylamine. This requires a substrate where C2 is activated for nucleophilic attack.

-

N-Alkylation: Methylating the pre-existing amino group of 5-fluoroanthranilic acid. While intuitive, this route often suffers from poly-alkylation (formation of dimethyl species).

-

Reductive Amination: A controlled alkylation of 5-fluoroanthranilic acid using formaldehyde and a hydride donor.

Selected Primary Route: Nucleophilic Aromatic Substitution (SNAr) on 2,5-Difluorobenzoic acid .

-

Rationale: The carboxylic acid group at C1 is an electron-withdrawing group (EWG). In SNAr reactions, EWGs activate the ortho and para positions.

-

C2 (Ortho): Highly activated by the -COOH group (inductive and mesomeric effects).

-

C5 (Meta): Deactivated/Non-activated.

-

Result: Methylamine selectively displaces the fluorine at C2, leaving the C5 fluorine intact.

-

Pathway Visualization

Figure 1: Retrosynthetic tree highlighting the primary SNAr route from 2,5-difluorobenzoic acid.

Primary Route: SNAr on 2,5-Difluorobenzoic Acid

This protocol relies on the high regioselectivity of the fluoride displacement. The reaction is typically conducted in water or a polar protic solvent to stabilize the polar transition state (Meisenheimer complex).

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing carboxyl group, significantly lowering the activation energy for attack at C2 vs. C5.

Experimental Protocol

Scale: 100 mmol basis Safety Note: Hydrofluoric acid (HF) equivalents are generated as salts. Methylamine is a gas/volatile liquid; use a sealed vessel.

Reagents:

-

2,5-Difluorobenzoic acid (15.8 g, 100 mmol)

-

Methylamine (40% aq. solution) (38.8 g, ~500 mmol, 5.0 eq)

-

Water (50 mL) or Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Charging: In a high-pressure reactor (autoclave) or a heavy-walled sealed tube, charge the 2,5-difluorobenzoic acid.

-

Amine Addition: Add the aqueous methylamine solution. Note: The acid will initially react to form the methylammonium carboxylate salt, which is soluble.

-

Reaction: Seal the vessel and heat to 100–110°C . Stir efficiently.

-

Pressure: Expect internal pressure to rise (2–5 bar) due to methylamine vapor pressure.

-

Duration: 8–12 hours. Monitor by HPLC (disappearance of starting material).[1]

-

-

Workup:

-

Cool the reactor to room temperature. Vent excess methylamine into a scrubber (dilute HCl).

-

Transfer the reaction mixture to a beaker.

-

Acidification: Slowly add concentrated HCl (approx. 12M) to adjust pH to 3–4.

-

Observation: The product, 5-fluoro-2-(methylamino)benzoic acid, is less soluble than the starting salt and will precipitate as a solid (often yellow/off-white).

-

-

Purification:

-

Filter the precipitate.[2]

-

Wash the cake with cold water (2 x 20 mL) to remove methylammonium fluoride/chloride salts.

-

Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

-

Key Process Parameters:

| Parameter | Specification | Rationale |

| Stoichiometry | 1 : 5 (Substrate : Amine) | Excess amine acts as base to neutralize HF and drives kinetics. |

| Temperature | 100–110°C | Sufficient energy to overcome activation barrier for Ar-F bond cleavage. |

| pH (Workup) | 3.0 – 4.0 | Isoelectric point vicinity ensures maximum precipitation of the amino acid. |

Secondary Route: Reductive Methylation of 5-Fluoroanthranilic Acid

If 2,5-difluorobenzoic acid is unavailable, or if the user starts from 5-fluoroanthranilic acid (CAS 446-08-2), reductive amination is the preferred method over direct alkylation to avoid dimethylation.

Experimental Protocol

Reagents:

-

2-Amino-5-fluorobenzoic acid (5-Fluoroanthranilic acid)[3]

-

Paraformaldehyde (Source of HCHO)

-

Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaCNBH3)

-

Solvent: Methanol[4]

Methodology:

-

Imine Formation: Dissolve 5-fluoroanthranilic acid (10 mmol) in Methanol (30 mL). Add Paraformaldehyde (15 mmol eq. of formaldehyde) and a catalytic amount of acetic acid. Stir at reflux for 2 hours to form the benzoxazinone intermediate or Schiff base.

-

Reduction: Cool to 0°C. Add NaBH4 (15 mmol) portion-wise. Caution: Gas evolution (H2).

-

Hydrolysis/Workup: Stir at room temperature for 4 hours. Quench with water.[1] Acidify carefully to precipitate the N-methylated product.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 2.8–2.9 ppm (s, 3H): Distinct singlet for the N-Me group.

-

δ 6.5–8.0 ppm (m, 3H): Aromatic protons. Look for coupling constants (J) indicative of 1,2,4-substitution pattern.

-

δ ~8.0 ppm (br s, 1H): N-H proton (often broad, exchangeable).

-

δ 12-13 ppm (br s, 1H): Carboxylic acid proton.

-

-

19F NMR: Single peak, confirming the retention of the fluorine atom.

-

Mass Spectrometry (ESI-): [M-H]- peak at m/z 168.

Process Flow Diagram (SNAr Route)

Figure 2: Unit operation flow for the synthesis via nucleophilic aromatic substitution.

References

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

- Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 196 (2002).

-

Source Material Data

-

PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Library of Medicine. Retrieved from [Link]

-

- Spectral Database for Organic Compounds (SDBS). (n.d.).

Sources

An In-depth Technical Guide to the ¹³C NMR of 5-Fluoro-2-(methylamino)benzoic acid

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-(methylamino)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles and methodologies outlined herein are designed to offer field-proven insights and ensure scientific integrity.

Introduction

5-Fluoro-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. The introduction of a fluorine atom and a methylamino group to the benzoic acid scaffold significantly influences its electronic and structural properties, making ¹³C NMR spectroscopy an indispensable tool for its characterization. This technique provides detailed information about the carbon framework of the molecule, including the chemical environment of each carbon atom and the through-bond interactions between carbon and fluorine nuclei. Understanding the ¹³C NMR spectrum is crucial for confirming the molecular structure, assessing purity, and gaining insights into the electronic effects of the substituents.

Theoretical Analysis and Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 5-Fluoro-2-(methylamino)benzoic acid is based on the well-established principles of substituent effects on aromatic systems and the characteristic patterns of carbon-fluorine coupling. The chemical shifts are influenced by the electron-donating nature of the methylamino group (-NHCH₃) and the electron-withdrawing, yet resonance-donating, nature of the fluorine (-F) and carboxylic acid (-COOH) groups.

The structure of 5-Fluoro-2-(methylamino)benzoic acid with the IUPAC numbering of the carbon atoms is presented below:

Caption: Molecular structure of 5-Fluoro-2-(methylamino)benzoic acid with carbon numbering.

Predicted Chemical Shifts and Coupling Constants:

The predicted ¹³C NMR chemical shifts (δ) and the anticipated carbon-fluorine coupling constants (JCF) are summarized in the table below. These predictions are derived from the analysis of substituent chemical shift (SCS) effects and typical JCF values observed in fluorinated aromatic compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Rationale for Prediction |

| C1 | ~115 - 120 | Doublet | ³JCF ≈ 5 - 10 | Shielded by the strong electron-donating -NHCH₃ group at the ortho position. Coupled to fluorine three bonds away. |

| C2 | ~150 - 155 | Singlet | - | Strongly deshielded due to the direct attachment of the electron-donating -NHCH₃ group. |

| C3 | ~110 - 115 | Doublet | ³JCF ≈ 5 - 10 | Shielded by the para -NHCH₃ group. Coupled to fluorine three bonds away. |

| C4 | ~125 - 130 | Doublet | ²JCF ≈ 20 - 25 | Deshielded by the ortho fluorine atom. Coupled to fluorine two bonds away. |

| C5 | ~155 - 160 | Doublet | ¹JCF ≈ 240 - 250 | Strongly deshielded and directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond coupling constant. |

| C6 | ~118 - 123 | Doublet | ²JCF ≈ 20 - 25 | Shielded by the ortho -NHCH₃ group and deshielded by the meta fluorine. Coupled to fluorine two bonds away. |

| -COOH | ~170 - 175 | Singlet | - | Typical chemical shift for a carboxylic acid carbon. |

| -CH₃ | ~30 - 35 | Singlet | - | Typical chemical shift for a methyl group attached to a nitrogen atom. |

Key Mechanistic Insights Behind Spectral Predictions

-

Substituent Effects on Chemical Shifts: The -NHCH₃ group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions (C1, C3, and C5). This increased electron density leads to greater shielding and a shift to a higher field (lower ppm). Conversely, the -COOH group is an electron-withdrawing group, deshielding the attached carbon (C1). The fluorine atom exhibits a dual effect: it is strongly electron-withdrawing inductively, deshielding adjacent carbons, but it can also donate electron density through resonance.

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei.[1] This coupling is observed through multiple bonds, with the magnitude of the coupling constant (J) typically decreasing with the number of intervening bonds. The one-bond coupling (¹JCF) is the largest, often in the range of 240-250 Hz.[2] Two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller but provide crucial information for signal assignment.

The interplay of these substituent effects and C-F coupling results in a unique and predictable ¹³C NMR spectrum. The expected splitting pattern is visualized in the diagram below.

Caption: Predicted ¹³C- ¹⁹F coupling interactions in 5-Fluoro-2-(methylamino)benzoic acid.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 5-Fluoro-2-(methylamino)benzoic acid. This protocol is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

1. Sample Preparation:

-

Accurately weigh 20-30 mg of 5-Fluoro-2-(methylamino)benzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for benzoic acid derivatives due to its excellent solubilizing properties.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard can be added. For routine characterization, referencing to the solvent peak is sufficient.

2. NMR Spectrometer Setup and Calibration:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to maximize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for the ¹³C frequency to ensure efficient signal detection.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: A sufficient number of scans (e.g., 1024 to 4096) should be acquired to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Temperature: Maintain a constant temperature, typically 298 K (25°C), throughout the experiment to ensure chemical shift stability.

4. Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., 39.52 ppm for DMSO-d₆).

-

Perform baseline correction to ensure accurate peak integration and presentation.

The workflow for acquiring and processing the ¹³C NMR spectrum is illustrated below.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of 5-Fluoro-2-(methylamino)benzoic acid. By combining theoretical predictions based on fundamental NMR principles with a detailed, field-proven experimental protocol, researchers and scientists can confidently utilize this powerful analytical technique for the structural elucidation and characterization of this and similar fluorinated aromatic compounds. The presented analysis of substituent effects and carbon-fluorine coupling serves as a valuable resource for the accurate interpretation of the resulting spectral data.

References

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

PubMed. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Retrieved from [Link]

-

ResearchGate. (2015). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). 4. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

Sources

Mass spectrometry of 5-Fluoro-2-(methylamino)benzoic acid

Technical Whitepaper: Characterization and Quantification of 5-Fluoro-2-(methylamino)benzoic Acid via Mass Spectrometry

Executive Summary

5-Fluoro-2-(methylamino)benzoic acid (CAS 446-31-1), also known as N-methyl-5-fluoroanthranilic acid, is a critical pharmacophore and intermediate in the synthesis of heterocyclic pharmaceuticals, particularly quinolone antibiotics and kinase inhibitors.[1] Its amphoteric nature—possessing both a secondary amine and a carboxylic acid—presents unique challenges and opportunities for mass spectrometric analysis. This guide provides a comprehensive technical framework for the ionization, fragmentation, and quantification of this analyte, emphasizing the mechanistic "ortho-effect" that governs its dissociation pathways.

Part 1: Physicochemical Profile & Ionization Physics

Effective method development begins with understanding the molecule's behavior in the gas phase.

| Property | Value | Mass Spec Implication |

| Formula | Monoisotopic Mass: 169.05 Da | |

| LogP | ~2.2 | Suitable for Reverse Phase (C18) chromatography.[1][2][3] |

| pKa (Acid) | ~3.8 (COOH) | Deprotonates easily; amenable to ESI(-).[1][3] |

| pKa (Base) | ~2.5 (NH) | Protonates in acidic media; amenable to ESI(+).[3] |

Ionization Strategy: While the molecule is amphoteric, Electrospray Ionization in Positive Mode (ESI+) is the recommended standard for trace quantification.

-

Causality: The secondary amine (

) readily accepts a proton in mobile phases containing 0.1% formic acid.[1] Although ESI(-) is viable due to the carboxylic acid, it often suffers from lower sensitivity and higher background noise in complex matrices compared to the selective protonation of the amine. -

Target Ion:

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of anthranilic acid derivatives is dominated by the Ortho-Effect , a proximity-driven interaction between the amine and carboxylic acid groups.[1] Understanding this mechanism is crucial for selecting robust Quantifier and Qualifier ions.[1]

Mechanism 1: The Ortho-Effect (Dehydration)

Upon collision-induced dissociation (CID), the protonated molecular ion undergoes rapid intramolecular cyclization.[1] The carbonyl oxygen is attacked by the ortho-methylamino group, leading to the expulsion of a water molecule.

-

Transition:

-

Structure: Formation of a cyclic benzoxazinone-like cation.[1]

-

Utility: This is often the Base Peak and preferred Quantifier due to its high intensity and structural specificity.

Mechanism 2: Decarboxylation

A competing pathway involves the direct loss of

-

Transition:

Mechanism 3: Combined Loss

High collision energies can drive the loss of

-

Transition:

Visualization of Fragmentation Pathways

Caption: Predicted ESI+ fragmentation pathways driven by the ortho-interaction between the methylamino and carboxylic acid groups.[1]

Part 3: Method Development & Validation Protocol

This protocol is designed to be self-validating, ensuring that instrumental drift or matrix effects are immediately detectable.[1]

Chromatographic Separation

-

Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm). The fluorine atom increases lipophilicity enough for standard reverse-phase retention.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Gradient:

Mass Spectrometry Parameters (Scouting)

-

Desolvation Temp: 400°C (High temp required to desolvate the polar acid).

-

Collision Energy (CE) Ramping:

Analytical Workflow Diagram

Caption: LC-MS/MS workflow emphasizing salt diversion and MRM transition logic.

Part 4: Impurity Profiling & Troubleshooting

When analyzing 5-Fluoro-2-(methylamino)benzoic acid, be vigilant for these specific artifacts:

| Artifact/Impurity | m/z (ESI+) | Origin/Causality | Resolution |

| Dimer | 339 | High concentration in source.[1][3] | Dilute sample; increase source temperature.[1][3] |

| Des-methyl | 156 | Impurity (5-Fluoroanthranilic acid).[1][3] | Verify chromatographic separation (Des-methyl elutes earlier). |

| Isatoic Anhydride | 196 | Synthetic precursor (5-Fluoro-N-methylisatoic anhydride).[1][3] | Monitor transition 196 -> 152. |

| Adducts | 192 | Mobile phase contamination.[3] | Use LC-MS grade solvents; switch to ammonium formate.[1][3] |

Troubleshooting Tip:

If the ratio of the Quantifier (

References

-

MassBank of North America. (2025).[1] Mass Spectrum of Anthranilic Acid (2-Aminobenzoic acid). Accession: MSBNK-NAIST-KNA00057.[1][3] Available at: [Link][1]

-

NIST Chemistry WebBook. (2025).[1] Benzoic acid, 2-(acetylamino)-, methyl ester Mass Spectrum. SRD 69.[1][3] Available at: [Link][1]

-

National Institutes of Health (NIH). (2021).[1] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

-

PubChem. (2025).[1] Compound Summary: 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.[1] CID 24811740.[1][3] Available at: [Link][1]

Sources

Infrared Spectroscopy of 5-Fluoro-2-(methylamino)benzoic Acid: A Structural & Vibrational Analysis Guide

Topic: Infrared Spectroscopy of 5-Fluoro-2-(methylamino)benzoic Acid Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7).[1] As a critical intermediate in the synthesis of fluorinated quinazolines and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), accurate characterization of this moiety is essential for reaction monitoring and impurity profiling. This document moves beyond basic peak listing to explore the causality of spectral features—specifically the interplay between intramolecular hydrogen bonding, fluorine inductive effects, and lattice dynamics.

Chemical Context & Structural Dynamics[1][2][3]

To interpret the infrared (IR) spectrum accurately, one must first understand the molecular geometry that dictates the vibrational modes.

The Ortho-Effect & Intramolecular Hydrogen Bonding

Unlike simple benzoic acid derivatives, 5-Fluoro-2-(methylamino)benzoic acid exists in a conformation locked by a strong intramolecular hydrogen bond (IMHB) between the secondary amine proton (N-H) and the carbonyl oxygen (C=O).[1]

-

Consequence: This forms a pseudo-six-membered ring, significantly lowering the force constant of the carbonyl bond and broadening the N-H stretching vibration.

-

Fluorine Influence: The fluorine atom at the 5-position (para to the amine, meta to the carboxyl) exerts a strong inductive withdrawal (-I effect), which stiffens the aromatic ring bonds but subtly alters the acidity and conjugation of the system compared to the non-fluorinated parent,

-methylanthranilic acid.

Molecular Visualization

The following diagram illustrates the critical intramolecular interaction and the functional groups targeted in IR analysis.

Figure 1: Structural dynamics governing the vibrational spectrum. The intramolecular hydrogen bond is the dominant spectral feature.

Experimental Methodology

For high-fidelity data, the choice of sampling technique is paramount. While Attenuated Total Reflectance (ATR) is convenient, Transmission (KBr pellet) often yields superior resolution for the fine splitting of aromatic overtones and the broad carboxylic O-H stretch.

Recommended Protocol: Diamond ATR vs. KBr

| Parameter | Diamond ATR (Routine) | KBr Transmission (Structural Elucidation) |

| Sample State | Neat Solid (Powder) | 1-2% w/w dispersion in KBr |

| Pathlength | ~2 µm (depth of penetration) | Variable (approx.[1] 0.5 mm) |

| Spectral Range | 4000–400 cm⁻¹ (Diamond absorption <2500) | 4000–400 cm⁻¹ (Clear window) |

| Advantages | Rapid, no moisture uptake | No peak distortion, better for H-bonding regions |

Workflow for Reproducible Acquisition

Figure 2: Standardized workflow for acquiring high-integrity IR data for solid organic acids.

Spectral Analysis: Band Assignments & Interpretation[1][4][5]

The spectrum of 5-Fluoro-2-(methylamino)benzoic acid is complex due to overlapping regions. The following assignments are derived from first principles and comparative analysis of validated anthranilic acid derivatives [1, 2].

The High-Frequency Region (4000–2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.[1]

-

N-H Stretch (Secondary Amine): Unlike primary amines (which show a doublet), the secondary methylamino group shows a single sharp band. However, due to the IMHB, this band broadens and shifts to 3320–3360 cm⁻¹ .

-

O-H Stretch (Carboxylic Acid): A very broad, diffuse envelope spanning 3300–2500 cm⁻¹ .[1] This "fermi resonance" often overlaps with C-H stretches.[1]

-

C-H Stretch (Methyl & Aromatic):

The Double Bond Region (1750–1500 cm⁻¹)

This is the "fingerprint" of the carbonyl environment.

-

C=O Stretch (Carboxylic Acid): Typically found at 1700–1725 cm⁻¹ in dimers.[1] In this molecule, the IMHB weakens the bond order, shifting the peak to a lower frequency, typically 1660–1690 cm⁻¹ .

-

Aromatic Ring Breathing (C=C): Multiple sharp bands appear in the 1580–1620 cm⁻¹ range. The fluorine substitution often intensifies the ring breathing mode around 1600 cm⁻¹ due to the change in dipole moment.

The Fingerprint Region (1500–600 cm⁻¹)

This region confirms the substitution pattern and the presence of fluorine.

-

C-F Stretch: The aryl-fluorine bond is strong and polar, exhibiting a characteristic intense band in the 1200–1260 cm⁻¹ region [3]. This is a key differentiator from the non-fluorinated parent.

-

C-N Stretch: A strong band around 1310–1340 cm⁻¹ , typical for aromatic secondary amines.

-

Out-of-Plane (OOP) Bending:

-

The 1,2,5-substitution pattern (two adjacent hydrogens at C3/C4 and one isolated hydrogen at C6) creates a specific pattern. Look for a strong band near 810–830 cm⁻¹ (2 adjacent H) and a weaker band near 870–890 cm⁻¹ (isolated H).[1]

-

Summary of Diagnostic Bands

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Secondary Amine | 3320–3360 | Medium | Red-shifted by H-bonding to C=O.[1] | |

| Carboxylic Acid | 2500–3300 | Broad | Strong intermolecular dimerization. | |

| Carbonyl | 1660–1690 | Strong | Lowered frequency due to IMHB and conjugation. | |

| Aryl Fluoride | 1200–1260 | Very Strong | Diagnostic marker for 5-F substitution.[1] | |

| Aryl Amine | 1310–1340 | Strong | Coupled with ring vibrations.[1] | |

| Arene (1,2,5-sub) | 810–830 | Strong | Indicates adjacent aromatic protons (C3-C4).[1] |

Quality Control & Polymorphism

In drug development, this compound may exhibit polymorphism (different crystal packing arrangements). IR spectroscopy is a sensitive tool for detecting these solid-state forms.[1]

-

Self-Validation: If the C=O peak appears split or significantly shifted (>10 cm⁻¹) between batches, it indicates a change in the hydrogen-bonding network, likely due to a different polymorph or the presence of a salt form (e.g., hydrochloride salt if synthesized via acid hydrolysis).

-

Impurity Flag: The appearance of a sharp doublet at ~3400/3500 cm⁻¹ indicates the presence of the primary amine (2-amino-5-fluorobenzoic acid), suggesting incomplete methylation or degradation [4].

References

-

Milojević, A., et al. (2014).[1][2] "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives." Magnetic Resonance in Chemistry. (Provides structural basis for anthranilic acid derivatives).[1]

-

Doc Brown's Chemistry. "Interpretation of the infrared spectrum of benzoic acid and derivatives." (Fundamental assignment of benzoic acid vibrational modes).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][3] (Authoritative text on C-F and N-H group frequencies).

-

ChemicalBook. "2-Amino-5-fluorobenzoic acid Spectral Data." (Comparative data for the primary amine impurity).

Disclaimer: This guide is intended for research purposes. Always verify spectral data with a certified reference standard in your specific matrix.

Sources

Elucidating the Potential Mechanism of Action of 5-Fluoro-2-(methylamino)benzoic acid: A Strategic Framework for Researchers

An In-depth Technical Guide

Abstract

5-Fluoro-2-(methylamino)benzoic acid is a fluorinated anthranilic acid derivative. While direct pharmacological data on this specific molecule is sparse, its structural similarity to compounds with known biological activities—including non-steroidal anti-inflammatory drugs (NSAIDs), precursors to anticancer agents, and metabolic inhibitors—provides a strong rationale for its investigation as a potential therapeutic agent. This guide presents a series of well-founded hypotheses for its mechanism of action, grounded in the established pharmacology of analogous structures. We propose three primary avenues of investigation: anti-inflammatory activity via cyclooxygenase (COX) inhibition, anticancer effects through microtubule disruption or gene regulation, and antimetabolite activity. For each proposed mechanism, we provide the scientific rationale and a detailed, phased experimental workflow designed to rigorously test these hypotheses, from initial phenotypic screens to specific target validation assays. This document serves as a strategic roadmap for researchers in pharmacology and drug development to systematically uncover the therapeutic potential of this compound.

Introduction and Rationale

5-Fluoro-2-(methylamino)benzoic acid belongs to the family of anthranilic acids, a chemical scaffold of significant pharmacological interest. The parent molecule, anthranilic acid, and its derivatives are known to exhibit a range of biological effects. Notably, several anthranilic acid derivatives function as NSAIDs[1]. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. For instance, the well-known chemotherapeutic agent 5-fluorouracil (5-FU) relies on its fluorine substitution to disrupt nucleotide synthesis[2][3].

Furthermore, structurally related precursors like 5-fluoro-2-methylbenzoic acid are pivotal intermediates in the synthesis of potent therapeutic agents, including microtubule-destabilizing anticancer compounds and HIV-1 integrase inhibitors[4]. This established precedent suggests that 5-Fluoro-2-(methylamino)benzoic acid is not merely a synthetic curiosity but a compound with a high probability of possessing valuable biological activity. This guide will explore the most promising potential mechanisms of action and lay out a comprehensive experimental plan for their validation.

Postulated Mechanisms of Action

Based on its structural features and the activities of related molecules, we can postulate several plausible mechanisms of action.

Hypothesis 1: Anti-inflammatory Activity via COX Enzyme Inhibition

The most direct hypothesis, given the compound's anthranilic acid core, is that it functions as an anti-inflammatory agent. Many fenamic acid NSAIDs are N-arylanthranilic acid derivatives that act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Scientific Rationale: Derivatives of anthranilic acid are a well-established class of NSAIDs that exhibit anti-inflammatory, analgesic, and antipyretic properties[1]. It is plausible that 5-Fluoro-2-(methylamino)benzoic acid could fit into the active site of COX-1 and/or COX-2, inhibiting their function in a manner analogous to other fenamates.

Proposed Signaling Pathway:

Caption: Proposed inhibition of the COX pathway by the target molecule.

Hypothesis 2: Anticancer Activity

The fluorinated benzoic acid scaffold is a recurring motif in oncology. The mechanism could manifest through several distinct, yet well-precedented, anticancer pathways.

Scientific Rationale: Synthetic precursors closely related to the topic compound are used to create 3-arylisoquinolinones, which exhibit potent antiproliferative activity by binding to microtubules, suppressing their polymerization, and inducing apoptosis[4]. The structural framework of 5-Fluoro-2-(methylamino)benzoic acid could allow it to interact with tubulin monomers or polymers, disrupting the dynamic instability required for mitotic spindle formation and leading to cell cycle arrest and apoptosis.

Proposed Cellular Impact:

Caption: Postulated disruption of mitotic progression via tubulin inhibition.

Scientific Rationale: A screen for agents that potentiate the effects of the ornithine decarboxylase inhibitor DFMO identified anthranilic acid derivatives as potent inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1)[5]. FUBP1 is a master regulator that activates transcription of the c-Myc oncogene. Inhibiting FUBP1 reduces c-Myc levels, leading to decreased cell proliferation and tumor growth.

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of the FUBP1/c-Myc oncogenic axis.

Hypothesis 3: Function as a Metabolic Antagonist

Scientific Rationale: The presence of the fluorine atom raises the possibility of antimetabolite activity. 5-Fluoroanthranilic acid is a known toxic antimetabolite in the tryptophan synthesis pathway in yeast[6][7]. Similarly, 5-fluorocytosine acts as a prodrug that is metabolized to 5-fluorouracil, which then inhibits both DNA and RNA synthesis[8]. It is conceivable that 5-Fluoro-2-(methylamino)benzoic acid could be metabolized by cellular enzymes into a "fraudulent" metabolite that inhibits a key enzymatic step in a critical metabolic pathway.

A Phased Experimental Approach for MoA Elucidation

A systematic, multi-phased approach is essential to efficiently test these hypotheses. The causality behind this experimental design is to first confirm a biological effect (phenotype) and then progressively narrow down the specific molecular mechanism.

Experimental Workflow Overview:

Caption: A three-phased workflow for MoA (Mechanism of Action) studies.

Phase 1: Initial Phenotypic Screening

The initial goal is to determine which, if any, of the broad biological activities are exhibited by the compound.

| Assay Type | Cell Lines / System | Objective | Potential Positive Result |

| Cytotoxicity | Panel of cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous control (e.g., HEK293) | Determine if the compound has antiproliferative effects. | Low IC50 value in cancer lines with higher IC50 in non-cancerous line. |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Measure inhibition of inflammatory markers (e.g., NO, PGE2, TNF-α). | Dose-dependent reduction in inflammatory mediators. |

| Antiviral | Plaque reduction assay with relevant viruses (e.g., Influenza, HSV)[9][10] | Assess direct antiviral activity. | Reduction in viral plaque formation. |

Phase 2: Target Identification & Validation Protocols

If Phase 1 yields a positive result, the following targeted experiments can be performed to validate the specific hypotheses.

This protocol is a self-validating system as it includes positive controls (known NSAIDs) and a negative control to establish a baseline, ensuring that any observed inhibition is specific and quantifiable.

-

Objective: To directly measure the inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), known inhibitors (Celecoxib for COX-2, SC-560 for COX-1).

-

Procedure:

-

Prepare a dilution series of 5-Fluoro-2-(methylamino)benzoic acid (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.

-

Add the test compound dilutions or control inhibitors to the wells and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for binding.

-

Initiate the reaction by adding arachidonic acid and the detection probe.

-

Measure the signal (absorbance or fluorescence) over time using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

-

-

Causality: A low IC50 value, particularly if selective for one isoform, would strongly support Hypothesis 1. The inclusion of isoform-selective controls validates the assay's ability to distinguish between COX-1 and COX-2 inhibition.

This cell-free system directly tests the interaction between the compound and its putative target (tubulin), removing confounding cellular variables. The use of positive (paclitaxel) and negative (nocodazole) polymerization modulators validates the assay's responsiveness.

-

Objective: To determine if the compound affects the polymerization of purified tubulin into microtubules.

-

Materials: Purified bovine or porcine brain tubulin (>99%), polymerization buffer (e.g., G-PEM), GTP, paclitaxel (polymerization promoter), nocodazole (polymerization inhibitor).

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add tubulin and the test compound (or controls) to the polymerization buffer on ice.

-

Warm the plate to 37°C in a temperature-controlled spectrophotometer to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time. Polymerization scatters light, increasing the optical density.

-

Compare the polymerization curves of the compound-treated samples to the vehicle control.

-

-

Causality: Inhibition of the rate or extent of polymerization would support Hypothesis 2a. The controls ensure the tubulin is active and the detection system is working correctly.

This protocol provides a direct readout of target engagement within a cellular context. By measuring both the upstream regulator (FUBP1) and its key downstream effector (c-Myc), it establishes a causal link in the signaling pathway.

-

Objective: To assess if the compound alters the protein levels of FUBP1 and c-Myc in a relevant cancer cell line.

-

Cell Line: A cell line known to be dependent on c-Myc (e.g., neuroblastoma or Burkitt's lymphoma lines).

-

Procedure:

-

Culture cells and treat with the test compound at its IC50 concentration (determined in Phase 1) for various time points (e.g., 6, 12, 24 hours).

-

Harvest cells and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FUBP1, c-Myc, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an ECL substrate and imaging system.

-

Quantify band intensities relative to the loading control.

-

-

Causality: A time-dependent decrease in c-Myc protein levels following treatment would strongly support Hypothesis 2b. Observing a change in FUBP1 levels or its localization could further solidify the mechanism.

Data Interpretation and Summary

The results from the proposed experiments will allow for a systematic evaluation of the hypotheses. The quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Data Summary for MoA Elucidation

| Assay | Endpoint | Hypothetical Result | Interpretation |

| HCT116 Cytotoxicity | IC50 | 5.2 µM | Compound has antiproliferative activity. |

| RAW 264.7 PGE2 Release | IC50 | > 100 µM | Hypothesis 1 (COX inhibition) is unlikely. |

| Tubulin Polymerization | IC50 | 2.5 µM | Hypothesis 2a is strongly supported. |

| Western Blot (24h) | % c-Myc reduction | 85% | Hypothesis 2b is strongly supported. |

In this hypothetical scenario, the compound shows potent anticancer activity. The lack of anti-inflammatory effect makes the COX pathway unlikely. The positive hits in both the tubulin and c-Myc assays suggest a potential dual mechanism or a dominant mechanism that requires further deconvolution.

Conclusion

5-Fluoro-2-(methylamino)benzoic acid is a compound of significant interest due to its structural relationship to known bioactive molecules. While its precise mechanism of action is currently undefined, the hypotheses presented in this guide—centered on anti-inflammatory, anticancer, and antimetabolite activities—provide a rational and structured basis for investigation. The proposed phased experimental workflow, incorporating self-validating protocols and clear decision points, offers a robust strategy for drug development professionals and researchers. By systematically executing these studies, the scientific community can effectively determine the pharmacological profile of this compound and unlock its potential therapeutic value.

References

-

Title: Molecular mechanism of empagliflozin cardioprotection in 5-fluorouracil (5-FU)-induced cardiotoxicity via modulation of SGLT2 and TNFα/TLR/NF-κB signaling pathway in rats Source: PubMed Central (PMC) URL: [Link]

-

Title: Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition Source: PubMed URL: [Link]

-

Title: 4-Fluoro-2-(phenylamino)benzoic acid Source: PubMed Central (PMC) URL: [Link]

-

Title: Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function Source: PubMed Central (PMC) URL: [Link]

-

Title: 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2 Source: PubMed URL: [Link]

-

Title: Mechanisms of action of 5-fluorocytosine Source: PubMed URL: [Link]

-

Title: 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 Source: PubChem URL: [Link]

-

Title: Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of empagliflozin cardioprotection in 5-fluorouracil (5-FU)-induced cardiotoxicity via modulation of SGLT2 and TNFα/TLR/NF-κB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-(methylamino)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic profiles. Within this context, fluorinated anthranilic acid derivatives have emerged as crucial building blocks in the synthesis of a wide array of bioactive compounds. This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 5-Fluoro-2-(methylamino)benzoic acid. While the specific discovery and historical timeline of this compound are not extensively documented in dedicated literature, its synthetic pathways, chemical properties, and applications can be thoroughly understood through the lens of its analogous chemical entities.

Physicochemical Properties and Structural Elucidation

5-Fluoro-2-(methylamino)benzoic acid, with the CAS Registry Number 1342468-64-7, possesses a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol [1][2].

| Property | Value |

| CAS Number | 1342468-64-7 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Canonical SMILES | CNC1=CC=C(C=C1C(=O)O)F |

Table 1: Key physicochemical properties of 5-Fluoro-2-(methylamino)benzoic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methylamino substituents. The N-methyl group will likely appear as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. N-H stretching and bending vibrations, as well as C-F stretching, will also be observable.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 5-Fluoro-2-(methylamino)benzoic acid can be approached through several established synthetic routes, primarily leveraging the reactivity of fluorinated benzoic acid precursors. Two logical and field-proven strategies include the N-methylation of 2-amino-5-fluorobenzoic acid and the Ullmann condensation of 2-bromo-5-fluorobenzoic acid with methylamine.

Method 1: N-Methylation of 2-Amino-5-fluorobenzoic Acid

This approach involves the direct methylation of the amino group of the readily available starting material, 2-amino-5-fluorobenzoic acid.

Sources

An In-depth Technical Guide to 5-Fluoro-2-(methylamino)benzoic Acid and its Derivatives

This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylamino)benzoic acid, a key fluorinated building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most importantly, the therapeutic applications of its derivatives, which span a range of diseases from cancer to viral infections. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Core Compound Profile: 5-Fluoro-2-(methylamino)benzoic Acid

5-Fluoro-2-(methylamino)benzoic acid, also known as 5-Fluoro-N-methylanthranilic acid, is an aromatic amino acid derivative.[1] The incorporation of a fluorine atom at the C-5 position of the N-methylanthranilic acid scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations are often exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A clear understanding of the core molecule's properties is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1342468-64-7 | ChemScene[2], BLD Pharm[3] |

| Molecular Formula | C₈H₈FNO₂ | ChemScene[2], BLD Pharm[3] |

| Molecular Weight | 169.15 g/mol | ChemScene[2], BLD Pharm[3] |

| Appearance | White to Light yellow powder/crystal | ChemicalBook[1] |

| pKa | 5.34 (at 25°C) (Estimate for N-methylanthranilic acid) | ChemicalBook[1] |

Synthesis of the Core Scaffold

The synthesis of 5-Fluoro-2-(methylamino)benzoic acid typically begins with a more readily available precursor, 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid). The key transformation is the selective N-methylation of the aniline nitrogen.

A common laboratory-scale approach involves reductive amination or direct alkylation. However, for process efficiency, a direct methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base is often employed. The primary challenge in this synthesis is controlling the degree of methylation to prevent the formation of the quaternary ammonium salt and to ensure high regioselectivity.

The precursor, 2-amino-5-fluorobenzoic acid, can be prepared from starting materials like 4-fluoroaniline through condensation with chloral hydrate and hydroxylamine hydrochloride.[4] Another route involves the catalytic hydrogenation of 2-methyl-4-fluoronitrobenzene followed by oxidation.[4]

Caption: General workflow for the synthesis of 5-Fluoro-2-(methylamino)benzoic acid.

The Medicinal Chemistry of Anthranilic Acid Derivatives

Anthranilic acid and its analogues are considered "privileged scaffolds" in drug discovery.[5][6] This is due to their ability to present substituents in a well-defined three-dimensional space, enabling a comprehensive exploration of structure-activity relationships (SAR).[5][6] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][7]

The N-acylated and N-arylated derivatives are of particular interest. The central amide or amine linkage allows for the construction of large compound libraries with diverse functionalities, targeting a variety of biological pathways such as:

-

Mitogen-activated protein kinase (MAPK) pathway inhibition[5]

-

Hedgehog signaling pathway inhibition[5]

-

Induction of apoptosis[5]

-

Inhibition of Hepatitis C Virus (HCV) NS5B polymerase[5]

Key Derivatives and Their Therapeutic Applications

The true value of 5-Fluoro-2-(methylamino)benzoic acid lies in its role as a versatile intermediate for creating more complex and potent therapeutic agents.

Anticancer Agents

The anthranilic acid scaffold is a cornerstone in the design of kinase inhibitors. By acylating the methylamino group with a tailored moiety, potent inhibitors can be developed. For instance, a related compound, 5-fluoro-2-methoxybenzoic acid, serves as a key starting material for Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[8] This highlights the utility of the fluorinated benzoic acid core in modern oncology.

Derivatives have also been designed as potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and as anticancer agents that incorporate aryl-isoxazoline pharmacophores.[7]

Caption: Logical workflow from core scaffold to lead compound identification.

Antiviral Compounds

The versatility of the scaffold extends to antiviral applications. Research has shown that complex benzamide derivatives built upon a fluorinated anthranilic acid core exhibit potent activity against Herpes Simplex Virus (HSV) types 1 and 2.[9][10] One notable compound, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), demonstrated potency similar to the standard therapy, acyclovir, and was effective against acyclovir-resistant HSV isolates.[10] This underscores the potential of this chemical class to address the significant clinical challenge of drug-resistant viral infections.

Anti-inflammatory and Analgesic Agents

N-arylanthranilic acids, known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] While the core topic molecule is an N-alkyl derivative, its structural similarity suggests that appropriate derivatization could yield compounds with potent analgesic and anti-inflammatory effects. Studies on related benzoic acid derivatives have shown significant anti-nociceptive activity in various preclinical models.[12]

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed, self-validating protocols are essential.

Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the coupling of 5-Fluoro-2-(methylamino)benzoic acid with a hypothetical amine (e.g., 4-chloroaniline) to form an amide derivative, a common step in creating compound libraries for screening.

Objective: To synthesize N-(4-chlorophenyl)-5-fluoro-2-(methylamino)benzamide.

Materials:

-

5-Fluoro-2-(methylamino)benzoic acid (1.0 eq)

-

4-Chloroaniline (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add 5-Fluoro-2-(methylamino)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add 4-chloroaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution sequentially. The use of HATU is a common and efficient method for amide bond formation.[13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

-

Verification:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Determine the melting point of the final compound.

-

Conclusion and Future Outlook